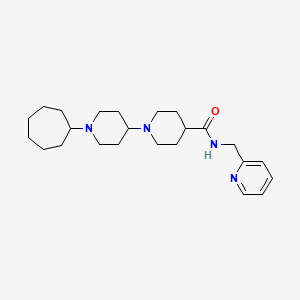

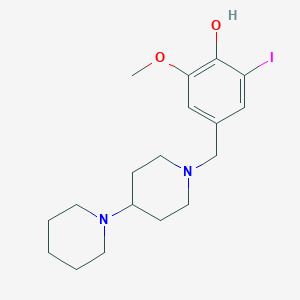

![molecular formula C20H12Cl2N2OS B5022664 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide is a compound that contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied due to their significant biological activities and pharmaceutical value . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been extensively studied. For instance, hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential .作用機序

The mechanism of action of benzothiazole derivatives is often related to their biological activities. For instance, they have been found to exhibit potent inhibition against M. tuberculosis . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

将来の方向性

The future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide and similar compounds could involve improving the compound’s solubility and exploring its efficacy in various preclinical models. Further studies could also focus on the development of synthetic processes and the exploration of their potential applications in medicinal chemistry .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2OS/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-16(22)14(11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALZBTXTYAWYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5022585.png)

![(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)

![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)

![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)

![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)

![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)